molecular formula C15H13N3OS B5516233 N-(2-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

N-(2-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

Cat. No.: B5516233
M. Wt: 283.4 g/mol
InChI Key: AYSWPQIEBWFLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C15H13N3OS and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.07793322 g/mol and the complexity rating of the compound is 305. The solubility of this chemical has been described as 1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antimicrobial Applications

Research has identified derivatives of thiazole compounds, including those similar to N-(2-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, as potent antifungal agents. A study by Jafar et al. (2017) highlighted the antifungal effects of several 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives against types of fungi such as Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).

Synthesis and Chemical Properties

A significant body of work focuses on the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines via oxidative C–S bond formation strategies, as described by Mariappan et al. (2016). This research outlines a metal-free approach to synthesize biologically potent derivatives, demonstrating the compound's versatility and potential for further functionalization (Mariappan et al., 2016).

Structural and Molecular Studies

Detailed structural and molecular characterizations of thiazole derivatives have been conducted to understand their properties better. For instance, Böck et al. (2021) reported on the protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, contributing to the knowledge on how these compounds interact at the molecular level and their potential applications in designing more effective molecules (Böck et al., 2021).

Quantum Chemical Analysis and Tautomerism

The quantum chemical analysis of N-(Pyridin-2-yl)thiazol-2-amine revealed the existence of dynamic tautomerism and divalent N(I) character, indicating a complex interplay between different structural forms that could influence the compound's reactivity and biological activity. Bhatia et al. (2013) provided insights into the electron distribution and tautomeric preferences, highlighting the chemical versatility of this class of compounds (Bhatia et al., 2013).

Corrosion Inhibition

Thiazole-based pyridine derivatives have also been studied for their corrosion inhibition properties. Chaitra et al. (2016) investigated new thiazole-based pyridine derivatives as potential corrosion inhibitors for mild steel, revealing that these compounds exhibit significant inhibition efficiency, which could be valuable in industrial applications (Chaitra et al., 2016).

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-19-14-7-3-2-6-12(14)17-15-18-13(10-20-15)11-5-4-8-16-9-11/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSWPQIEBWFLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.